molecular formula C13H16N4O2S2 B2393112 N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034287-00-6

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2393112
CAS No.: 2034287-00-6
M. Wt: 324.42
InChI Key: TXUHVPAYPOBBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound characterized by its unique chemical structure, which includes a pyrimidine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the thiophene and azetidine intermediates. The thiophene ring is often synthesized through a series of reactions involving the sulfonation of ethylthiophene. The azetidine ring is then introduced through a cyclization reaction. Finally, the pyrimidine ring is attached via a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.

Scientific Research Applications

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl azetidine derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall activity.

Uniqueness

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of a thiophene ring, an azetidine ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-2-11-4-5-12(20-11)21(18,19)17-8-10(9-17)16-13-14-6-3-7-15-13/h3-7,10H,2,8-9H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUHVPAYPOBBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.